molecular formula C8H5FN2 B12976087 2-Fluoro-1,5-naphthyridine

2-Fluoro-1,5-naphthyridine

Cat. No.: B12976087
M. Wt: 148.14 g/mol
InChI Key: YOUDIHURJVSSNT-UHFFFAOYSA-N
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Description

2-Fluoro-1,5-naphthyridine is a heterocyclic compound characterized by a bicyclic structure of two fused pyridine rings, with a fluorine atom substituted at the 2-position. This substitution confers unique electronic and steric properties due to fluorine’s high electronegativity and small atomic radius. Fluorinated naphthyridines are of significant interest in medicinal chemistry and materials science, as halogen substituents often enhance binding affinity to biological targets and modulate physicochemical properties such as lipophilicity and metabolic stability .

Properties

Molecular Formula

C8H5FN2

Molecular Weight

148.14 g/mol

IUPAC Name

2-fluoro-1,5-naphthyridine

InChI

InChI=1S/C8H5FN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H

InChI Key

YOUDIHURJVSSNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)F)N=C1

Origin of Product

United States

Preparation Methods

The synthesis of 2-Fluoro-1,5-naphthyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1,5-naphthyridine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom .

Industrial production methods for 2-Fluoro-1,5-naphthyridine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-Fluoro-1,5-naphthyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include alkyl halides, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Fluoro-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may act by binding to molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Key Differences in Reactivity and Bioactivity

  • 2-Fluoro vs. For example, 2-Chloro-6-methyl-1,5-naphthyridine exhibits distinct pharmacological profiles due to chlorine’s larger size and polarizability, which may alter target interactions .
  • 2-Fluoro vs. 2-Methoxy Derivatives :
    Methoxy groups (e.g., in 2-Methoxy-1,5-naphthyridine) introduce steric bulk and electron-donating effects, reducing reactivity in nucleophilic substitutions but improving solubility. Fluorine, in contrast, offers minimal steric hindrance while increasing electronegativity, making 2-fluoro derivatives more reactive in certain cross-coupling reactions .
  • 2-Fluoro vs. 2-Methyl Derivatives :
    Methyl groups (e.g., 2-Methyl-1,5-naphthyridine) enhance stability through hydrophobic interactions but lack electronegativity. Fluorine’s inductive effects can improve binding specificity in enzyme inhibition .

Substituent Position: 2-Fluoro vs. Other Positions

  • 2-Fluoro vs. 7-Fluoro Derivatives :
    The position of fluorine critically impacts biological activity. For instance, 8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine shows enhanced antibacterial activity due to fluorine’s placement at the 7-position, which optimizes interactions with bacterial enzymes . In contrast, 2-fluoro substitution may favor interactions with mammalian targets like kinases or receptors.
  • 2-Fluoro vs.

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